molecular formula C25H18ClN3O2 B2818252 ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901264-87-7

ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No. B2818252
CAS RN: 901264-87-7
M. Wt: 427.89
InChI Key: OQEFTPOGBGTGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate” is a complex organic compound. It contains a quinoline moiety, which is a nitrogen-containing heterocyclic compound . Quinoline and its derivatives have many pharmaceutical and industrial purposes .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, quinoline derivatives can be synthesized by adopting green chemistry principles . For example, new quinoline derivatives functionalized with various fused or linked heterocycles were prepared, and their structures were elucidated by IR, NMR, and mass spectra .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Quinoline derivatives can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinoline derivatives generally have a crystalline structure .

Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds often involves multi-step reactions that yield complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. For example, the synthesis of pyrrolo[1″,2″:1′,6′]pyrazino-[2′, 3′: 4, 5]thieno[2, 3-b]quinolines showcases the development of new fused pyrazine ring systems, which could have implications for the synthesis of the ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate compound (Bakhite et al., 1995).

Crystal and Molecular Structure Analysis

Structural analysis of similar compounds, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, involves advanced techniques like single crystal X-ray diffraction. This method helps in understanding the molecular geometry, intramolecular hydrogen bonds, and π-π interactions that contribute to the stability of these molecules. Such insights are crucial for designing compounds with desired physical and chemical properties (Achutha et al., 2017).

Potential Biological Activities

Research into related pyrazole derivatives has shown that these compounds can exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities, demonstrating the potential for similar compounds to be used in therapeutic applications (Hafez et al., 2016).

Antioxidant Properties

The synthesis and investigation of antioxidant properties of pyrazolo[4,3-c]quinolin-3,4-diones show that these compounds can act as effective antioxidants, which could be relevant for the compound if similar structural features are present. This highlights the potential for such compounds in oxidative stress-related research and applications (Tomassoli et al., 2016).

Advanced Materials and Electroluminescence

The development of pyrazolo[3,4-b]quinolines as luminophores for electroluminescent devices indicates the potential for this compound in materials science, particularly in the creation of new electroluminescent materials and devices (Chaczatrian et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Quinoline derivatives have been found to exhibit a broad range of biological activities, including anticancer, anti-inflammatory, antileishmanial, antimalarial, antitubercular, antibacterial, tyrosine kinase inhibitory, antitumor, and anti-HIV activity .

Future Directions

Quinoline derivatives have a wide range of applications in pharmaceutical and industrial fields . Therefore, the development of new synthesis methods and the exploration of their biological activities could be potential future research directions.

properties

IUPAC Name

ethyl 1-(3-chlorophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2/c1-2-31-25(30)17-11-12-22-20(13-17)24-21(15-27-22)23(16-7-4-3-5-8-16)28-29(24)19-10-6-9-18(26)14-19/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEFTPOGBGTGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.